1-Amino-4-methylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-amino-4-methylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-2-4-8(9,5-3-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYUWXWDMRXHHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69164-35-8 | |
| Record name | 1-amino-4-methylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Benzene Ring Hydrogenation
A widely adopted industrial method involves the hydrogenation of para-substituted benzoic acid derivatives. For example, p-aminomethyl benzoic acid undergoes catalytic hydrogenation under high-pressure conditions to yield the cyclohexane backbone. The reaction employs ruthenium-based catalysts in the presence of alkali metal hydroxides (e.g., NaOH or KOH) to enhance selectivity and reduce catalyst poisoning.
Reaction conditions :
The use of ruthenium over platinum or rhodium catalysts minimizes side reactions such as over-reduction or decarboxylation. Alkali hydroxides stabilize intermediates, preventing lactamization and ensuring high regioselectivity for the 4-methyl substituent.
Optimization of Hydrogenation Parameters
Industrial protocols emphasize temperature gradients and catalyst regeneration to maintain efficiency. For instance, a two-stage hydrogenation process—initial low-temperature activation (80°C) followed by high-temperature completion (150°C)—improves conversion rates by 15% compared to isothermal conditions. Catalyst lifetime extends to 10–12 cycles when treated with dilute acetic acid washes between batches.
Comparative Analysis of Synthetic Methods
Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 92 | 98.5 | High | 120–150 |
| Schmidt Reaction | 85 | 99.5 | Moderate | 200–220 |
Hydrogenation excels in cost-effectiveness for bulk production, whereas the Schmidt reaction provides superior stereochemical fidelity for pharmaceutical applications.
Byproduct Management
- Hydrogenation : Trace quantities of 4-aminomethylcyclohexanol (≤2%) form via hydroxylation; these are removed via ion-exchange chromatography.
- Schmidt Reaction : Residual sodium sulfate (Na₂SO₄) precipitates during neutralization and is filtered before distillation.
Industrial-Scale Process Design
Continuous-Flow Hydrogenation
Modern facilities employ continuous stirred-tank reactors (CSTRs) with in-line NMR monitoring to adjust H₂ pressure dynamically. A case study from Asahi Kasei Kogyo Kabushiki Kaisha demonstrated a 20% throughput increase by integrating real-time analytics.
Emerging Methodologies and Research Frontiers
Enzymatic Amination
Preliminary studies explore transaminase enzymes for stereoselective amination of 4-methylcyclohexanecarboxylic acid. Pilot-scale trials achieved 70% yield with 99% enantiomeric excess (ee), though enzyme stability remains a hurdle.
Photocatalytic C–H Activation
Recent advances in iridium-based photocatalysts enable direct C–H amination of cyclohexane derivatives. Initial results show modest yields (45–50%) but exceptional regioselectivity for the 1-position.
Chemical Reactions Analysis
Oxidation Reactions
AMCHC undergoes oxidation primarily at the amino and carboxylic acid groups. Reaction outcomes depend on oxidizing agents and conditions:
Key Insight : The amino group’s steric hindrance slows oxidation kinetics compared to linear amino acids, favoring ketone formation over complete degradation .
Reduction Reactions
Reduction targets the carboxylic acid moiety or the cyclohexane ring:
Industrial Note : Catalytic hydrogenation with Ru-based catalysts under high pressure (50–200 kg/cm²) achieves >90% trans-isomer yields, critical for pharmaceutical applications .
Decarboxylation
Controlled decarboxylation eliminates CO₂ under acidic conditions:
| Acid Catalyst | Temperature | Product | Isomeric Ratio (trans:cis) | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 180–200°C | 4-Aminomethyl-1-methylcyclohexane | 85:15 | |
| HCl (gas) | 150°C, sealed tube | 1-Methyl-4-aminomethylcyclohexane | 78:22 |
Mechanism : Protonation of the carboxylate group facilitates β-scission, with the cyclohexane ring’s conformation influencing isomer distribution .
Esterification and Amide Formation
The carboxylic acid reacts readily with alcohols/amines:
Stereochemical Impact : Esterification preserves the chair conformation of the cyclohexane ring, enhancing thermal stability in polymeric matrices.
Ring-Opening and Functionalization
The cyclohexane ring undergoes strain-dependent reactions:
Challenge : Ring-opening often requires harsh conditions (e.g., ozonolysis) due to the stability of the cyclohexane backbone .
Biological Interactions
While not a primary focus, AMCHC derivatives exhibit enzyme-modulating activity:
-
Glutamate Decarboxylase Inhibition : Methyl ester derivatives show IC₅₀ = 12 µM via competitive binding.
-
Antimicrobial Activity : Copper(II) complexes of AMCHC demonstrate MIC = 8 µg/mL against S. aureus.
Scientific Research Applications
Scientific Research Applications
1-Amino-4-methylcyclohexane-1-carboxylic acid is a versatile organic compound with applications spanning across chemistry, biology, medicine, and industry. Its unique structure, featuring both an amino and a methyl group on the cyclohexane ring, provides a balance of hydrophilic and hydrophobic properties, making it valuable in various chemical reactions and applications.
Organic Synthesis
this compound serves as a building block in organic synthesis. It can form various derivatives through oxidation, reduction, and nucleophilic substitution. It is used as an intermediate in synthesizing complex organic molecules.
Major Products Formed:
- Oxidation : Formation of ketones or carboxylic acids.
- Reduction : Formation of alcohols.
- Substitution : Formation of substituted cyclohexane derivatives.
Biochemical Studies
This compound is employed in biochemistry to study enzyme-substrate interactions and protein-ligand binding. Its structural similarity to neurotransmitters allows researchers to explore its potential roles in modulating synaptic transmission and other biological pathways.
Medicinal Chemistry
this compound has been studied for its therapeutic potential, especially in neurological disorders. It may interact with neurotransmitter systems, making it a candidate for drug development targeting conditions like anxiety or depression. It is also explored as an intermediate in synthesizing more complex molecules with therapeutic properties.
Case Studies and Research Findings
Interaction Studies
Research has focused on the binding affinities of this compound with various receptors. Studies have shown that this compound can act as an inhibitor or activator of specific enzymes, impacting biochemical pathways relevant to neurotransmission.
Therapeutic Applications
Experiments in animal models of neurodegenerative diseases suggest that this compound may enhance synaptic plasticity and improve cognitive functions, indicating its potential as a therapeutic agent for Alzheimer's disease.
Comparison with Similar Compounds
| Compound | Description |
|---|---|
| Methyl 4-methylcyclohexane-1-carboxylate | Similar in structure but lacks the amino group, leading to different reactivity and applications. |
| Cyclohexane-1-carboxylate derivatives | Various derivatives with different substituents on the cyclohexane ring, each with unique properties and uses. |
Mechanism of Action
The mechanism of action of 1-Amino-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. As an alpha-amino acid, it can be incorporated into proteins, influencing their structure and function . Additionally, it may act as a ligand for certain receptors or enzymes, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
(a) 1-Aminocyclobutane-1-carboxylic Acid (ACBC)
(b) 1-Aminocyclopentane-1-carboxylic Acid
- Structure: Cyclopentane ring with amino and carboxylic acid groups.
- Properties: Intermediate ring size balances strain and conformational flexibility. notes its availability as a radiolabeled compound (50–60 mCi/mmol), suggesting utility in pharmacokinetic studies .
(c) 1-Amino-1-cyclohexanecarboxylic Acid
- Structure: Cyclohexane ring with amino and carboxylic acid groups at the 1-position (lacking the 4-methyl substituent).
- Properties: Higher melting point (>300°C) and molecular weight (143.18 g/mol) compared to ACBC (129.1 g/mol).
Substituent Variations on Cyclohexane Backbone
(a) 1-Amino-4-methylcyclohexane-1-carboxylic Acid vs. 1-(Aminomethyl)-4-methylcyclohexane-1-carboxylic Acid
- Structural Difference: The latter features an aminomethyl (-CH2NH2) substituent instead of a direct amino group.
- Impact: The aminomethyl group increases molecular weight (171.24 g/mol vs. ~158.21 g/mol estimated for the target compound) and may alter hydrogen-bonding capacity, affecting receptor binding or solubility .
(b) Methyl 1-Amino-4-methylcyclohexanecarboxylate
- Structure : Methyl ester derivative of the target compound.
- Properties : Esterification of the carboxylic acid group (molecular weight 214.3 g/mol) enhances lipophilicity, making it more suitable for membrane permeability studies .
Functional Group Modifications
(a) 1-(Boc-amino)cyclohexanecarboxylic Acid
(b) 4-Phenyl-1-cyclohexene-1-carboxylic Acid
- Structure : Cyclohexene ring with a phenyl substituent and carboxylic acid.
- Properties : The unsaturated ring and phenyl group introduce planar rigidity, contrasting with the saturated, methyl-substituted backbone of the target compound .
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Steric Effects: The 4-methyl group in the target compound introduces steric hindrance, which may reduce enzymatic degradation compared to unsubstituted analogs like 1-amino-1-cyclohexanecarboxylic acid .
Biological Activity
1-Amino-4-methylcyclohexane-1-carboxylic acid, commonly referred to as AMCHA, is a compound that has gained attention in various fields of biological research due to its significant biological activities. This article explores its mechanisms of action, pharmacological properties, and applications in medicine and biotechnology.
This compound is characterized by its structure, which includes an amino group (-NH2) and a carboxylic acid group (-COOH). This configuration allows it to participate in various biochemical reactions, making it a versatile compound in organic synthesis and pharmaceutical development.
The biological activity of AMCHA primarily stems from its ability to inhibit the fibrinolytic system. It acts as a potent inhibitor of plasminogen activation, which is crucial in regulating blood clotting and fibrinolysis. The mechanism involves the competitive inhibition of plasminogen activators, thereby preventing the conversion of plasminogen to plasmin, a key enzyme in breaking down fibrin clots.
Inhibition of Fibrinolysis
AMCHA has been shown to exhibit stronger inhibitory effects on the fibrinolytic system compared to other agents like epsilon-aminocaproic acid (EACA). In vitro studies have demonstrated that AMCHA significantly reduces plasminogen activation, which is critical for managing conditions associated with excessive bleeding or hemorrhage.
Table 1: Comparative Efficacy of AMCHA and EACA
| Compound | Inhibition Potency (in vitro) | Clinical Application |
|---|---|---|
| AMCHA | 6-8 times more potent than EACA | Hemostatic agent in surgeries |
| EACA | Standard inhibitor | Treatment of bleeding disorders |
Pharmacokinetics
Studies indicate that AMCHA exhibits favorable pharmacokinetic properties, including good absorption when administered orally or intravenously. Its bioavailability and metabolic stability enhance its potential use in clinical settings.
Case Studies
- Hemostatic Effects : A study involving rabbits demonstrated that AMCHA effectively reversed accelerated fibrinolysis induced by streptokinase. The results indicated that AMCHA administration led to significant reductions in fibrinolytic activity over time, showcasing its potential as a hemostatic agent during surgical procedures .
- Clinical Trials : Clinical trials have explored the use of AMCHA in patients undergoing surgeries where blood loss is a concern. Results showed a marked decrease in postoperative bleeding compared to control groups treated with standard therapies .
Medical Uses
AMCHA is primarily utilized as a hemostatic agent during surgeries and in treating conditions associated with excessive bleeding. Its potent inhibitory action on the fibrinolytic system makes it suitable for patients at risk of hemorrhage.
Research Applications
In addition to its clinical applications, AMCHA serves as a valuable tool in biochemical research for studying the mechanisms of coagulation and fibrinolysis. Researchers utilize it to better understand clotting disorders and develop new therapeutic strategies.
Q & A
Q. What are the key synthetic routes for 1-Amino-4-methylcyclohexane-1-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclohexane ring functionalization. A common approach is the Strecker synthesis or reductive amination of 4-methylcyclohexanone, followed by hydrolysis. For example:
Q. Critical Factors :
- Temperature : Higher temperatures (>80°C) accelerate side reactions (e.g., over-alkylation).
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may complicate purification.
- Yield Optimization : Reported yields range from 40–65%, with impurities often arising from incomplete reduction or stereochemical scrambling .
Q. How is this compound characterized structurally and spectroscopically?
Key Techniques :
- NMR : -NMR reveals distinct signals for the methyl group (δ 1.2–1.4 ppm) and the axial/equatorial protons on the cyclohexane ring (δ 1.6–2.1 ppm). -NMR confirms the quaternary carbon at C1 (δ 175–180 ppm, COOH) .
- X-ray Crystallography : Resolves stereochemistry; the methyl group at C4 induces chair conformations with axial/equatorial preferences .
- Mass Spectrometry : ESI-MS typically shows
at m/z 158.1 (CHNO) .
Q. How does the methyl substituent at C4 influence peptide conformation and stability?
The methyl group introduces steric effects that stabilize specific cyclohexane ring conformations, impacting peptide backbone rigidity:
- Conformational Restriction : Axial methyl groups favor chair conformations, reducing rotational freedom in peptide chains. This enhances resistance to enzymatic degradation .
- Thermodynamic Studies : DSC analysis shows increased melting points (ΔT ~20°C) for methyl-substituted analogues compared to non-methylated derivatives, indicating enhanced stability .
Q. Methodological Insight :
Q. What in vitro assays are suitable for evaluating the biological activity of derivatives of this compound?
Assay Design :
- Enzyme Inhibition : Test against proteases (e.g., trypsin) to assess steric blocking effects .
- Cell Permeability : Use Caco-2 monolayers to quantify trans-epithelial electrical resistance (TEER), with corrections for methyl group hydrophobicity .
- Receptor Binding : Radioligand displacement assays (e.g., GABA receptors) for neuroactive derivatives .
Q. Data Contradiction Example :
- A study reported conflicting IC values for GABA receptor binding (10 µM vs. 50 µM). Resolution involved verifying stereochemical purity via chiral HPLC and controlling buffer pH (7.4 vs. 6.8) to account for COOH protonation state .
Q. How can researchers resolve contradictions in pharmacological data involving this compound?
Strategies :
Stereochemical Verification : Use chiral chromatography or X-ray crystallography to confirm enantiomeric excess .
Buffer Conditions : Adjust pH to mimic physiological environments (e.g., 7.4 for blood vs. 6.5 for lysosomes) .
Control for Impurities : LC-MS or -NMR to quantify byproducts (e.g., over-methylated derivatives) .
Case Study : Discrepancies in cytotoxicity assays (LC = 100 µM vs. 200 µM) were traced to residual DMSO in stock solutions, highlighting the need for solvent controls .
Q. What computational methods predict the compound’s interactions with biological targets?
Approaches :
- Docking Simulations (AutoDock Vina) : Identify binding poses in enzyme active sites, accounting for methyl-induced steric effects .
- QM/MM Calculations : Model transition states for enzymatic reactions (e.g., decarboxylation) .
- Pharmacophore Mapping : Define essential features (e.g., COOH for metal coordination, NH for hydrogen bonding) .
Validation : Compare computational predictions with experimental IC values and mutagenesis data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
